molecular formula C10H9ClN2O B1457063 N-(3-chloro-4-cyano-2-methylphenyl)acetamide CAS No. 627531-48-0

N-(3-chloro-4-cyano-2-methylphenyl)acetamide

Cat. No. B1457063
M. Wt: 208.64 g/mol
InChI Key: LRVSLONUCLAEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O . It is a derivative of acetamide, which is an organic compound that contains the functional group –CONH2 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-(3-chloro-4-cyano-2-methylphenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR . The 3D structure of the compound can also be viewed using computational methods .


Chemical Reactions Analysis

“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can participate in various chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” such as its density, melting point, boiling point, and molecular weight can be determined using various analytical techniques .

Scientific Research Applications

Molecular Conformation and Structural Analysis

Structural analysis of chloroacetamide and acetamide derivatives reveals insights into their molecular conformations, which are critical for understanding their chemical behavior and potential applications. For instance, studies on various chloro-N-phenylacetamide derivatives demonstrate specific conformations around the N-H bond, influenced by substituent positions and types. These conformations are significant for forming intermolecular hydrogen bonds, which could impact their solubility, reactivity, and potential as intermediates in chemical synthesis (Gowda et al., 2007).

Potential as Intermediates in Synthesis

Compounds like N-(3-chloro-4-cyano-2-methylphenyl)acetamide might serve as intermediates in the synthesis of more complex molecules. Research on similar acetamides indicates their role in generating a diverse array of chemical structures, which are crucial in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. For example, the synthesis of N-derivatives of chlorophenoxyacetamide, potential pesticides, underscores the versatility of acetamide derivatives in generating compounds with specific biological or chemical properties (Olszewska et al., 2011).

Future Directions

The future directions for “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” could involve further exploration of its potential biological activities and its use in the synthesis of novel heterocyclic compounds .

properties

IUPAC Name

N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-9(13-7(2)14)4-3-8(5-12)10(6)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSLONUCLAEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730651
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-cyano-2-methylphenyl)acetamide

CAS RN

627531-48-0
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627531-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-cyano-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(4-bromo-3-chloro-2-methylphenyl)acetamide (45 g, 0.17 mol) and copper cyanide (34 g, 0.34 mol) in DMF (450 mL) was heated to 150° C. for 24 h. The suspension was cooled, poured into water with stirring. The solid was filtered and dried to give 25 g (70%) of the title compound which was used for the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-cyano-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.